molecular formula C12H21NO3 B1398083 1-Boc-5,5-dimethyl-3-piperidone CAS No. 1000894-83-6

1-Boc-5,5-dimethyl-3-piperidone

Cat. No. B1398083
CAS RN: 1000894-83-6
M. Wt: 227.3 g/mol
InChI Key: XIVWTYQQVHHCFB-UHFFFAOYSA-N
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Description

1-Boc-5,5-dimethyl-3-piperidone is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also used as a pharma building block .


Molecular Structure Analysis

The IUPAC name of 1-Boc-5,5-dimethyl-3-piperidone is tert-butyl 3,3-dimethyl-5-oxopiperidine-1-carboxylate . The molecular formula is C12H21NO3 and the molecular weight is 227.3 .

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

1-Boc-5,5-dimethyl-3-piperidone serves as a key intermediate in the synthesis of various bioactive piperidine derivatives. These derivatives are crucial in the development of new pharmaceuticals due to their presence in many drug molecules .

Multicomponent Reactions (MCRs)

This compound is utilized in multicomponent reactions, which are efficient methods for constructing complex molecules. MCRs involving 1-Boc-5,5-dimethyl-3-piperidone can lead to the rapid generation of molecular diversity, beneficial for drug discovery .

Asymmetric Synthesis

The compound’s structure, featuring multiple stereocenters, makes it an excellent candidate for use in asymmetric synthesis. This is particularly valuable for creating enantiomerically pure substances, which are important in the pharmaceutical industry .

Chemical Building Block

Due to its reactive sites, 1-Boc-5,5-dimethyl-3-piperidone is a versatile building block in organic synthesis. It’s used to construct a wide range of complex organic molecules, including natural products and potential drug candidates .

Cyclization Reactions

It is involved in cyclization reactions to form various cyclic structures. These reactions are fundamental in the synthesis of many organic compounds, including pharmaceuticals and agrochemicals .

Annulation Reactions

1-Boc-5,5-dimethyl-3-piperidone is used in annulation reactions, which are crucial for the construction of polycyclic compounds. These compounds have significant applications in medicinal chemistry and material science .

Amination Reactions

The compound can undergo amination reactions, leading to the formation of amines. Amines are a core structure in many drugs and are essential for the pharmaceutical industry .

Material Science Applications

In material science, 1-Boc-5,5-dimethyl-3-piperidone is used to synthesize polymers and other materials with potential applications in various industries, including electronics and biotechnology .

properties

IUPAC Name

tert-butyl 3,3-dimethyl-5-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-9(14)6-12(4,5)8-13/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVWTYQQVHHCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CN(C1)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000894-83-6
Record name tert-butyl 3,3-dimethyl-5-oxopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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